molecular formula C16H13FN4O B2651246 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one CAS No. 899985-68-3

6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2651246
CAS No.: 899985-68-3
M. Wt: 296.305
InChI Key: CCAYQTRNUCAIEW-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound characterized by its unique triazine ring structure

Scientific Research Applications

6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-fluorobenzylamine with phenyl isocyanate to form an intermediate, which is then cyclized to produce the triazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-9-(4-fluorobenzyl)-9H-purine
  • 4-fluorobenzylamine

Uniqueness

Compared to similar compounds, 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is unique due to its specific triazine ring structure and the presence of both fluorobenzyl and phenylamino groups

Properties

IUPAC Name

3-anilino-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c17-12-8-6-11(7-9-12)10-14-15(22)19-16(21-20-14)18-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAYQTRNUCAIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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